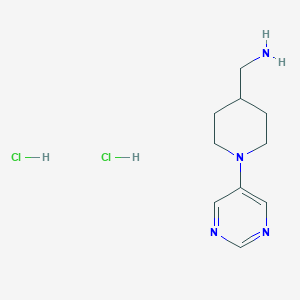

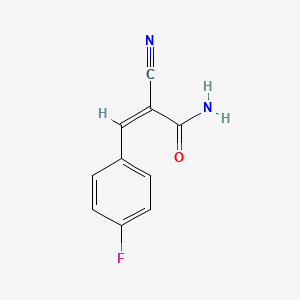

![molecular formula C23H21N3O3S B2361770 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-95-6](/img/structure/B2361770.png)

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C23H21N3O3S. It’s a derivative of quinazolinone, a class of organic compounds that are known for their diverse range of biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel phthalimide derivatives, which are structurally similar to the compound , have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of “4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” can be elucidated by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives has been studied extensively . For instance, the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

This compound has shown promise in the field of antiretroviral therapy. A study has demonstrated that a quinazolinone analogue, similar in structure to the compound , exhibited significant anti-HIV activity . The analogue was tested against HIV1 and HIV2, showing potent activity at low microgram levels. This suggests that derivatives of 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide could be optimized for HIV treatment.

Antibacterial Potency

The antibacterial properties of quinazolinone derivatives make them valuable in combating bacterial infections. A synthesized analogue was tested for its antibacterial potency using the agar dilution method against various gram-positive and gram-negative microorganisms . It showed potent activity against strains such as Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis.

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, especially with the rise of multi-drug-resistant strains. The compound’s analogue has been reported to exhibit antitubercular activity at minimal microgram concentrations . This indicates its potential as a lead compound for developing new antitubercular agents.

Drug Development for Co-infection Treatment

Patients with co-infections of TB and HIV face increased health risks. The compound’s derivatives could be developed into novel “druggable” molecules for treating such co-infections, as well as strains of multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antimicrobial Scaffold Development

The quinazolinone core of the compound provides a scaffold that can be modified to create new antimicrobial agents. The study of its derivatives has confirmed promising antimicrobial activities, which can lead to the development of new classes of antimicrobial drugs .

Synthesis of Fused Heterocycles

The compound’s structure allows for the synthesis of related heterocycles. These heterocycles can range from four-membered to seven-membered rings, many of which exhibit unique biological activities . This application is crucial in the synthesis of pharmaceuticals and the exploration of new medicinal chemistry avenues.

Pharmaceutical Research and Development

Due to its biological significance, the compound can be used in pharmaceutical R&D to create drugs with various therapeutic applications. Its structural analogues have been used to synthesize drugs for treating conditions like nocturnal leg cramps and arthritis .

Natural and Synthetic Chemistry

The compound’s derivatives play roles in both natural and synthetic chemistry due to their biological and pharmacological activities. They are part of a larger class of compounds that includes over 13,000 derivatives, many of which are naturally occurring molecules displaying similar motifs .

Zukünftige Richtungen

The future directions for research on “4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties in greater detail.

Wirkmechanismus

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been reported to have interesting pharmaceutical and biological activities . They are valuable in drug research and development .

Mode of Action

It’s known that quinazolinone analogues can exhibit antibacterial, antitubercular, and anti-hiv potencies . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Quinazolinone derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway that the compound interacts with.

Result of Action

A quinazolinone analogue was reported to show potent activity against klebsiella pneumoniae, proteus vulgaris, and staphylococcus epidermidis . It also exhibited antitubercular activity and anti-HIV activity .

Eigenschaften

IUPAC Name |

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-3-17-11-13-20(14-12-17)30(28,29)25-18-7-6-8-19(15-18)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYSFDLJFFEJNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

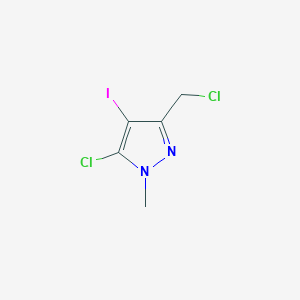

![9-(3-chloro-4-methoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2361693.png)

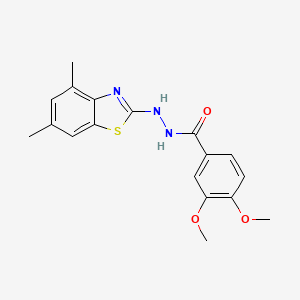

![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2361697.png)

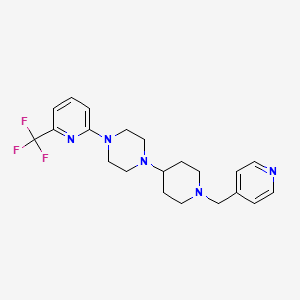

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)

![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)

![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)